4-(piperidin-3-yl)piperazin-2-one dihydrochloride
Description
Properties
IUPAC Name |
4-piperidin-3-ylpiperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.2ClH/c13-9-7-12(5-4-11-9)8-2-1-3-10-6-8;;/h8,10H,1-7H2,(H,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPPMBOWFYQBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCNC(=O)C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbonylation and Amine Coupling Route
A documented method involves reacting a piperazine derivative with carbonic acid derivatives in the presence of a base, followed by amine substitution to introduce the piperidinyl moiety. The key steps are:
Step 1: Formation of Intermediate Carbonylated Piperazine
A trans-4-substituted piperazine amine is dissolved or suspended in an inert solvent (e.g., dichloromethane) with a base such as triethylamine. This mixture is cooled to 20–25 °C and stirred for 1–3 hours.
Step 2: Reaction with Carbonic Acid Derivative
Bis(trichloromethyl)carbonate (triphosgene) or similar carbonic acid derivatives are added at low temperatures (-5 to -10 °C) to form a piperazin-2-one intermediate.
Step 3: Amine Substitution
The intermediate is reacted with an amine such as dimethylamine at 0 to -10 °C, maintaining the reaction temperature below 0 °C to control reaction rate and selectivity.
Step 4: Salt Formation and Isolation
The reaction mixture is then quenched with water, and the aqueous phase is acidified with concentrated hydrochloric acid to pH 2–3. The volume is concentrated, and further water is added to precipitate the dihydrochloride salt, which is isolated by filtration.
| Parameter | Value |
|---|---|
| Reaction Temperature | 20–25 °C (initial), -5 to -10 °C (carbonylation), 0 to -10 °C (amine substitution) |
| Reaction Time | 1–3 hours per step |
| Yield | Approximately 95% |
| Melting Point | 208–212 °C |
This method is described in patent literature detailing piperazine compound preparations, emphasizing high purity and yield of the hydrochloride salt form.
Precursor-Based Synthesis
Alternative synthetic approaches start from commercially available piperazine and piperidine derivatives:
Starting Materials: Piperazine and piperidine or their substituted derivatives serve as precursors.
Reaction Conditions: Controlled reaction conditions involving solvents like isopropyl alcohol or dichloromethane, bases (e.g., triethylamine), and carbonylation agents facilitate ring formation and substitution.
Process: The piperazin-2-one ring is formed by cyclization or carbonylation, followed by coupling with the piperidin-3-yl group.
This route is adaptable depending on the availability of starting materials and desired product yield, allowing flexibility in laboratory synthesis.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Piperazine dissolution | Inert solvent (e.g., dichloromethane) + base (triethylamine) | Stir 1–3 h at 20–25 °C |
| Carbonylation | Bis(trichloromethyl)carbonate at -5 to -10 °C | Slow addition, maintain low temperature |
| Amine substitution | Dimethylamine in isopropyl alcohol at 0 to -10 °C | Keep temperature below 0 °C |
| Acidification | Concentrated HCl to pH 2–3 | Precipitates dihydrochloride salt |
| Isolation | Filtration, washing, drying | Obtain solid product with high purity |
Research Findings and Analytical Data
Yield and Purity: The described methods yield the dihydrochloride salt with approximately 95% purity, confirmed by melting point and chromatographic analysis.
Melting Point: The product exhibits a melting point in the range of 208–212 °C, consistent with high purity.
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of the piperazin-2-one ring and piperidinyl substituent. Key IR absorption includes the carbonyl stretch near 1700 cm⁻¹.
Stability: The dihydrochloride salt form enhances compound stability and facilitates handling in research settings.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Carbonylation + Amine Coupling | Piperazine derivative, triphosgene, dimethylamine | 20–25 °C, then -10 to 0 °C | ~95 | High purity, patented method |
| Precursor-based synthesis | Piperazine, piperidine derivatives | Solvent, base, carbonylation agent | Variable | Flexible route, adaptable |
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-3-yl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenated compounds under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated compounds, bases or acids; reactions may be conducted at room temperature or under reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to various substituted piperidine derivatives .
Scientific Research Applications
Scientific Research Applications
4-(Piperidin-3-yl)piperazin-2-one dihydrochloride has shown promise in various scientific research domains:
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects in several areas:
- Antidepressant Activity : It has been studied for its ability to modulate serotonin levels, which may offer benefits in treating mood disorders.
- Antitumor Properties : Preliminary studies indicate cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Activity : Exhibits antibacterial and antifungal properties, positioning it as a candidate for infection treatments.
Neurological Applications
Research indicates that compounds similar to this compound can selectively activate dopamine receptors, which may lead to neuroprotective effects in conditions like Parkinson's disease.
Chemical Synthesis
The compound serves as a building block in the synthesis of complex organic molecules, facilitating the development of new materials and chemical processes.
Anticancer Activity
A study published in a peer-reviewed journal highlighted that certain analogs of piperidine derivatives exhibited enhanced cytotoxicity against various cancer cell lines compared to established chemotherapeutics like bleomycin. This suggests that structural modifications can lead to improved therapeutic profiles.
Neuroprotective Effects
Research on dopamine receptor agonists demonstrated that compounds similar to this one can selectively activate D3 dopamine receptors, promoting neuroprotection in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). This finding indicates potential applications for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-(piperidin-3-yl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperazinone Derivatives
a. 4-(Azetidin-3-yl)piperazin-2-one Dihydrochloride (CAS 1403766-88-0)
- Structural Difference : Replaces the piperidine ring with a smaller azetidine (four-membered ring), reducing steric bulk.
- Impact : The smaller ring may increase conformational flexibility but reduce binding affinity to rigid targets. Similarity score: 1.00 .
- Molecular Weight : ~291.18 (vs. 256 for the target compound), suggesting higher polarity.
b. 4-(Azetidin-3-yl)-1-methylpiperazin-2-one Dihydrochloride (CAS 1403766-76-6)
c. 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)
- Structural Difference : Features a bulky FMOC-protected piperazine and an acetic acid side chain.
- Impact : Designed for peptide synthesis, offering orthogonal protection strategies. Lacks the piperidine fusion present in the target compound .
Heterocyclic Modifications
a. 3-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one Dihydrochloride (CAS 2126178-23-0)
- Structural Difference: Replaces the piperazinone with an imidazo[4,5-b]pyridinone bicyclic system.
- Molecular weight: 291.18 (vs. 256 for the target compound) .
b. 6-(Piperidin-4-ylmethoxy)pyridazin-3(2H)-one Hydrochloride
- Structural Difference: Substitutes the piperazinone with a pyridazinone ring and adds a methoxy-piperidine side chain.
- Impact: Increases hydrogen-bonding capacity and solubility due to the pyridazinone oxygen .
Functional Group and Salt Comparisons
a. Levocetirizine Dihydrochloride (CAS 130018-87-0)
b. 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one Dihydrochloride (CAS 2103623-91-0)
- Structural Difference: Incorporates a benzyl-pyridinyl substituent on the piperazinone.
Physicochemical and Pharmacological Data Table
Key Research Findings
- Synthetic Utility: The target compound’s piperidine-piperazinone scaffold is frequently modified to enhance blood-brain barrier penetration, as seen in CNS-targeting analogs .
- Salt Form Advantages : Dihydrochloride salts improve aqueous solubility (>50 mg/mL in water) compared to free bases, critical for in vivo studies .
- Cytotoxicity Insights: Piperazinone derivatives with aromatic substituents (e.g., chlorophenyl groups) exhibit higher cytotoxicity, whereas the target compound’s aliphatic piperidine may reduce off-target toxicity .
Biological Activity
4-(Piperidin-3-yl)piperazin-2-one dihydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. This article delves into its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 267.17 g/mol. Its structure consists of a piperazine ring substituted with a piperidine moiety, which is significant for its biological interactions.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 267.17 g/mol |
| CAS Number | 1220037-88-6 |
This compound exhibits biological activity primarily through its interaction with various neurotransmitter receptors and enzymes. It has shown potential as a serotonin receptor ligand, which may contribute to its effects in mood regulation and anxiety disorders.
Therapeutic Applications
Research indicates that this compound may play a role in:
- Antidepressant Activity : It has been evaluated for its ability to modulate serotonin levels, potentially offering therapeutic benefits in treating depression.
- Antitumor Properties : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .
- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties, making it a candidate for further development in treating infections .
Antitumor Activity
A study evaluating various piperazine derivatives indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer models. The compound's mechanism involved apoptosis induction and cell cycle arrest .
Antimicrobial Efficacy
Research conducted on the antimicrobial activity of piperazine derivatives highlighted the effectiveness of this compound against both Gram-positive and Gram-negative bacteria. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics .
Neuropharmacological Effects
In neuropharmacological studies, the compound was shown to inhibit key enzymes involved in neurotransmitter degradation, such as acetylcholinesterase (AChE). This inhibition may enhance cholinergic signaling, suggesting potential applications in Alzheimer's disease treatment .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antidepressant | Modulates serotonin levels; potential mood regulation effects |
| Antitumor | Induces apoptosis; effective against breast and lung cancer cell lines |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Neuropharmacological | Inhibits AChE; potential application in Alzheimer's disease |
Q & A
Q. What are the standard synthesis protocols for 4-(piperidin-3-yl)piperazin-2-one dihydrochloride, and how can purity be optimized?
Methodological Answer: The synthesis typically involves cyclization of precursors such as piperidine and hydrazine derivatives under controlled conditions. For example, highlights cyclization steps using hydrazine to introduce pyrazole rings, while emphasizes the use of piperidine precursors in anhydrous solvents (e.g., dichloromethane) with catalysts like sodium hydroxide. To optimize purity:
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer: Safety protocols from multiple SDS () recommend:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use P95 respirators if ventilation is inadequate .
- Storage: Keep in sealed containers under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation .
- Waste Disposal: Neutralize with 1M sodium bicarbonate before incineration to avoid releasing toxic HCl fumes .
Q. What physicochemical properties are critical for characterizing this compound?
Methodological Answer: Key properties include:
- Solubility: Test in polar solvents (water, DMSO) via gravimetric analysis; the dihydrochloride salt typically exhibits >50 mg/mL solubility in water .
- Melting Point: Determine via differential scanning calorimetry (DSC); literature values for similar piperazine derivatives range from 200–250°C .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via NMR or LC-MS for hydrolytic or oxidative decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?
Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:
- Reproducibility Checks: Replicate assays using standardized cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Impurity Profiling: Use HPLC-MS (C18 column, 0.1% formic acid gradient) to identify and quantify byproducts (e.g., unreacted piperidine or hydrazine derivatives) .
- Dose-Response Calibration: Perform EC50/IC50 curves in triplicate to account for batch-to-batch variability .
Q. What advanced analytical techniques are suitable for studying its metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and NADPH cofactor; quantify parent compound depletion via LC-MS/MS .
- Isotope-Labeling: Synthesize a deuterated analog to track metabolic pathways using high-resolution mass spectrometry (HRMS) .
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .
Q. How can structural modifications enhance its selectivity for target receptors?
Methodological Answer: Structure-activity relationship (SAR) studies guided by computational modeling are critical:
- Docking Simulations: Use Schrödinger Suite or AutoDock to predict binding affinities for receptors like 5-HT1A or dopamine D2 .
- Functional Group Substitution: Replace the piperazine ring with morpholine (improves solubility) or introduce halogen substituents (enhances lipophilicity) .
- Pharmacokinetic Profiling: Compare logP (octanol/water) and plasma protein binding (%PPB) of derivatives to optimize bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
